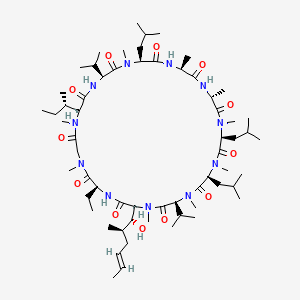
地氯雷嗪二盐酸盐
描述
Decloxizine dihydrochloride(UCB-1402; NSC289116) is a histamine 1 receptor antagonist.
科学研究应用
组胺 H1 受体拮抗作用
地氯雷嗪二盐酸盐主要以其作为组胺 H1 受体拮抗剂的作用而闻名 。此特性使其在过敏反应及其缓解的研究中具有价值。通过阻断 H1 受体,地氯雷嗪二盐酸盐可用于了解过敏反应的途径以及抗组胺药物的开发。
神经学研究
作为一种影响组胺受体的化合物,地氯雷嗪二盐酸盐在神经学研究中具有意义 。组胺在调节睡眠-觉醒周期、食欲和认知功能中发挥作用。涉及地氯雷嗪二盐酸盐的研究可以帮助理解组胺活性被破坏的神经疾病。
免疫学和炎症
地氯雷嗪二盐酸盐对组胺受体的拮抗作用也延伸到免疫学和炎症研究 。组胺是炎症过程中的介质,地氯雷嗪二盐酸盐对其进行调节可以提供对慢性炎症疾病治疗的见解。
GPCR 和 G 蛋白信号通路
该化合物与 G 蛋白偶联受体 (GPCR),特别是组胺 H1 受体的相互作用,使其成为研究GPCR 和 G 蛋白信号通路的工具 。这些途径在将来自细胞外部各种刺激的信号传递到细胞内部至关重要,影响着许多生理过程。
药代动力学和药物代谢
了解地氯雷嗪二盐酸盐的药代动力学和药物代谢对其潜在的治疗应用至关重要 。该领域的研究涉及研究该化合物的吸收、分布、代谢和排泄 (ADME),这对药物开发至关重要。
比较医学
地氯雷嗪二盐酸盐可用于比较医学研究不同物种中组胺拮抗作用的影响 。这项研究可以帮助将动物模型中的研究结果转化为人类医学,特别是在过敏和炎症疾病的背景下。
作用机制
Target of Action
Decloxizine Dihydrochloride primarily targets the Histamine 1 (H1) receptor . The H1 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in allergic reactions and inflammatory responses .
Mode of Action
As an antagonist of the H1 receptor, Decloxizine Dihydrochloride binds to these receptors and prevents histamine from activating them . This action inhibits the effects of histamine, such as smooth muscle contraction, increased vascular permeability, and stimulation of cough receptors .
Biochemical Pathways
The primary biochemical pathway affected by Decloxizine Dihydrochloride is the histamine signaling pathway . By blocking the H1 receptor, Decloxizine Dihydrochloride inhibits the downstream effects of histamine signaling, which can include allergic reactions and inflammation .
Result of Action
The molecular and cellular effects of Decloxizine Dihydrochloride’s action primarily involve the reduction of allergic and inflammatory responses . By blocking the H1 receptor, it prevents histamine from exerting its effects, thereby reducing symptoms associated with conditions like allergic rhinitis and asthma .
生化分析
Biochemical Properties
Decloxizine Dihydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. As a histamine 1 receptor antagonist, it binds to the histamine 1 receptors on the surface of cells, preventing histamine from exerting its effects. This interaction is particularly important in the context of allergic reactions, where histamine release leads to symptoms such as itching, swelling, and redness . Decloxizine Dihydrochloride’s binding to the histamine 1 receptor inhibits these symptoms by blocking the receptor’s activation.
Cellular Effects
The effects of Decloxizine Dihydrochloride on various types of cells and cellular processes are profound. By blocking histamine 1 receptors, Decloxizine Dihydrochloride influences cell signaling pathways, gene expression, and cellular metabolism. In immune cells, such as mast cells and basophils, it prevents the release of histamine and other inflammatory mediators, thereby reducing allergic responses . Additionally, in epithelial cells, it can mitigate the effects of histamine-induced permeability changes, which are responsible for the swelling and redness observed during allergic reactions.
Molecular Mechanism
At the molecular level, Decloxizine Dihydrochloride exerts its effects through competitive inhibition of the histamine 1 receptor. This receptor is a G-protein-coupled receptor (GPCR) that, when activated by histamine, triggers a cascade of intracellular events leading to inflammation and other allergic symptoms . Decloxizine Dihydrochloride binds to the receptor’s active site, preventing histamine from binding and activating the receptor. This inhibition results in decreased intracellular calcium levels and reduced activation of downstream signaling pathways, ultimately leading to a reduction in allergic symptoms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Decloxizine Dihydrochloride have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy can diminish with prolonged exposure to light and heat . In in vitro studies, the long-term effects of Decloxizine Dihydrochloride on cellular function have shown that it can maintain its antihistamine activity for extended periods, although some degradation may occur over time. In in vivo studies, the compound has demonstrated sustained efficacy in reducing allergic symptoms over several hours, with a gradual decline in activity as it is metabolized and excreted from the body .
Dosage Effects in Animal Models
The effects of Decloxizine Dihydrochloride vary with different dosages in animal models. At low doses, the compound effectively reduces histamine-induced symptoms without significant adverse effects . At higher doses, some toxic effects have been observed, including sedation and gastrointestinal disturbances. These effects are likely due to the compound’s interaction with other histamine receptors and off-target sites. Threshold effects have been noted, where a minimum effective dose is required to achieve significant antihistamine activity, and doses above this threshold do not proportionally increase efficacy but rather increase the risk of adverse effects .
Metabolic Pathways
Decloxizine Dihydrochloride is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites that are then excreted via the kidneys . The compound’s interaction with these enzymes can affect metabolic flux and metabolite levels, potentially influencing the metabolism of other drugs processed by the same enzymes. This interaction underscores the importance of considering potential drug-drug interactions when administering Decloxizine Dihydrochloride .
Transport and Distribution
Within cells and tissues, Decloxizine Dihydrochloride is transported and distributed through both passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which determine its ability to cross biological barriers and reach its target sites .
Subcellular Localization
The subcellular localization of Decloxizine Dihydrochloride is primarily within the cytoplasm, where it interacts with histamine 1 receptors on the cell membrane . The compound’s activity is influenced by its localization, as it needs to be in proximity to the receptors to exert its effects. Post-translational modifications and targeting signals may also play a role in directing Decloxizine Dihydrochloride to specific cellular compartments, ensuring its effective interaction with the histamine 1 receptors .
属性
IUPAC Name |
2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2.2ClH/c24-16-18-25-17-15-22-11-13-23(14-12-22)21(19-7-3-1-4-8-19)20-9-5-2-6-10-20;;/h1-10,21,24H,11-18H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSDUJACXBVDDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3733-63-9 (Parent) | |
| Record name | Hydroxydiethylphenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013073966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20156699 | |
| Record name | Hydroxydiethylphenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13073-96-6 | |
| Record name | Hydroxydiethylphenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013073966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxydiethylphenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1663525.png)







![[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride](/img/structure/B1663545.png)



![2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid](/img/structure/B1663549.png)
